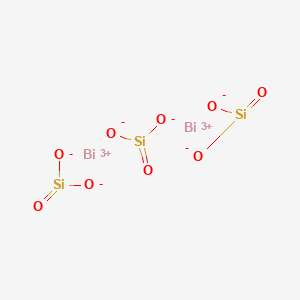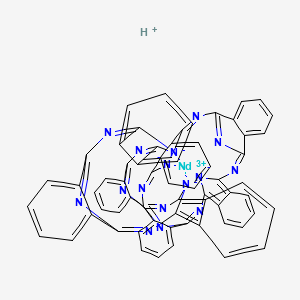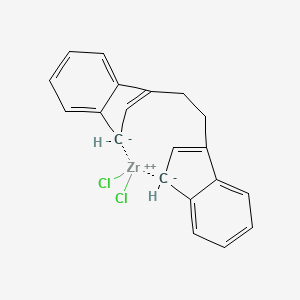
Zirconium, dichloro(1,2-ethanediylbis((1,2,3,3a,7a-eta)-1H-inden-1-ylidene))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium, dichloro(1,2-ethanediylbis((1,2,3,3a,7a-eta)-1H-inden-1-ylidene))-, is a metallocene compound that forms a complex with zirconium and is used as a catalyst in various chemical reactions. This compound is known for its stability and effectiveness in catalyzing polymerization reactions, particularly in the production of polyolefins.
Preparation Methods
The synthesis of zirconium, dichloro(1,2-ethanediylbis((1,2,3,3a,7a-eta)-1H-inden-1-ylidene))-, typically involves the reaction of zirconium tetrachloride with a ligand precursor. The ligand precursor is usually prepared by reacting 1,2-ethanediylbis(1H-inden-1-ylidene) with a suitable reagent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like toluene or dichloromethane. Industrial production methods may involve large-scale reactors and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Zirconium, dichloro(1,2-ethanediylbis((1,2,3,3a,7a-eta)-1H-inden-1-ylidene))-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or oxygen.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other ligands. Common reagents and conditions used in these reactions include organic solvents, inert atmospheres, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Zirconium, dichloro(1,2-ethanediylbis((1,2,3,3a,7a-eta)-1H-inden-1-ylidene))-, has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in polymerization reactions to produce polyolefins.
Biology: Investigated for its potential use in biocatalysis and enzyme mimetics.
Medicine: Explored for its potential in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of high-performance materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which zirconium, dichloro(1,2-ethanediylbis((1,2,3,3a,7a-eta)-1H-inden-1-ylidene))-, exerts its effects involves the coordination of the zirconium center with the ligands. This coordination activates the zirconium center, allowing it to facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Zirconium, dichloro(1,2-ethanediylbis((1,2,3,3a,7a-eta)-1H-inden-1-ylidene))-, can be compared with other similar metallocene compounds, such as:
- Titanium, dichloro(1,2-ethanediylbis((1,2,3,3a,7a-eta)-1H-inden-1-ylidene))-
- Hafnium, dichloro(1,2-ethanediylbis((1,2,3,3a,7a-eta)-1H-inden-1-ylidene))- These compounds share similar structures and catalytic properties but differ in their reactivity and stability. Zirconium, dichloro(1,2-ethanediylbis((1,2,3,3a,7a-eta)-1H-inden-1-ylidene))-, is unique in its balance of stability and reactivity, making it a preferred choice for certain applications.
Properties
CAS No. |
112243-78-4 |
|---|---|
Molecular Formula |
C20H16Cl2Zr |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
dichlorozirconium(2+);3-[2-(3H-inden-3-id-1-yl)ethyl]-1H-inden-1-ide |
InChI |
InChI=1S/C20H16.2ClH.Zr/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h1-12H,13-14H2;2*1H;/q-2;;;+4/p-2 |
InChI Key |
TYGIJVHJINRQJV-UHFFFAOYSA-L |
Canonical SMILES |
[CH-]1C=C(C2=CC=CC=C21)CCC3=C[CH-]C4=CC=CC=C43.Cl[Zr+2]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


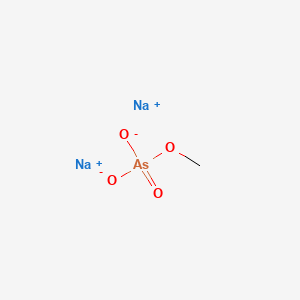
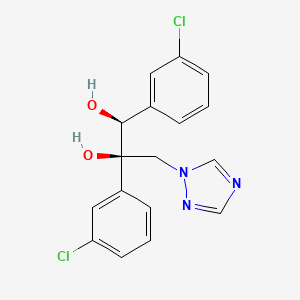
![N-[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B12680173.png)
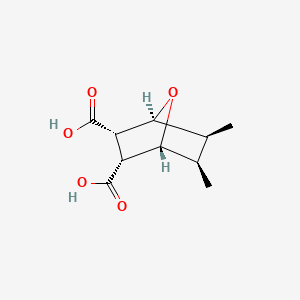
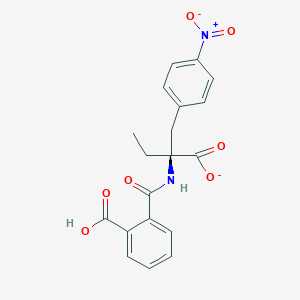
![4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12680188.png)
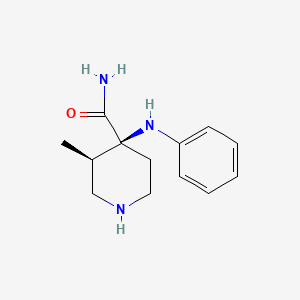
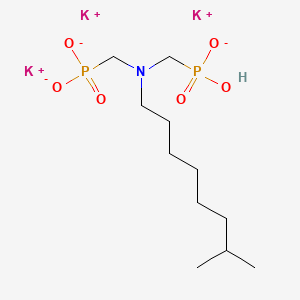
![1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane](/img/structure/B12680202.png)
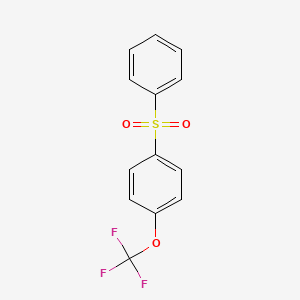
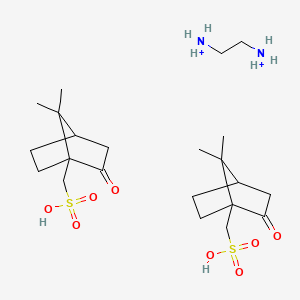
![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12680230.png)
